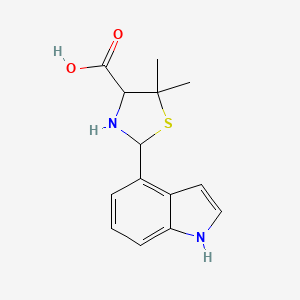
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid
説明
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of fundamental interest to organic and medicinal chemists . The presence of the indole scaffold in the amino acid tryptophan, neurotransmitter serotonin, and plant-based alkaloids has caused many medicinal properties .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and varies depending on the specific compound. For example, the molecular formula of 2-(1H-Indol-4-yl)acetic acid is C10H9NO2 .Chemical Reactions Analysis
The chemical reactions involving indole derivatives are diverse and depend on the specific compound and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, the molecular weight of 2-(1H-Indol-4-yl)acetic acid is 175.18 g/mol .科学的研究の応用
Antioxidant and Antimicrobial Activities
- Synthesis and Application: This compound has been utilized in the synthesis of various derivatives with significant antioxidant and antimicrobial activities. One such derivative includes thiazolidinone and azetidinone encompassing indolylthienopyrimidines, which exhibited promising activities in this regard (Saundane et al., 2012).
Stereoselective Formation in Chemical Synthesis
- Cycloaddition Reactions: The compound is involved in intermolecular cycloaddition reactions generating nonstabilized azomethine ylides. This process leads to the stereoselective formation of 5,7a-dihydro-1H,3H-pyrrolo[1,2-c]thiazole derivatives (Cardoso et al., 2006).
Anticancer Activity
- Synthesis for Anticancer Screening: Derivatives of this compound, such as 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids, have been synthesized and evaluated for anticancer activity. Some derivatives demonstrated significant antimitotic activity at micromolar concentrations (Kryshchyshyn-Dylevych et al., 2020).
Synthesis of Novel Compounds
- Formation of Novel Spiro Heterocycles: The reaction of this compound with other agents, like 4-aminoantipyrine, has resulted in the formation of new spiro heterocycles. These include spiro[Indole-pyrazolinyl-thiazolidine]-2,4′-diones (Jain et al., 2003).
Safety And Hazards
将来の方向性
Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .
特性
IUPAC Name |
2-(1H-indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2)11(13(17)18)16-12(19-14)9-4-3-5-10-8(9)6-7-15-10/h3-7,11-12,15-16H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLWQMPGAYSWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)C2=C3C=CNC3=CC=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-4-yl)-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-Oxo-3-(5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-propionic acid methyl ester](/img/structure/B1394392.png)
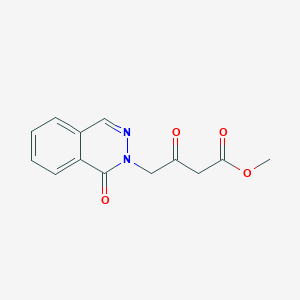
![[1-(1-Piperidinylmethyl)cyclopropyl]amine dihydrochloride](/img/structure/B1394394.png)
![6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B1394396.png)
![[5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1394397.png)
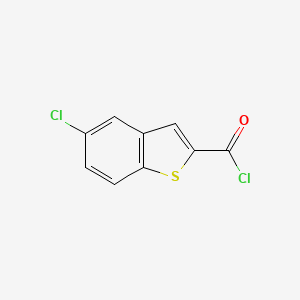
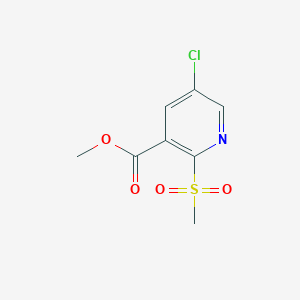
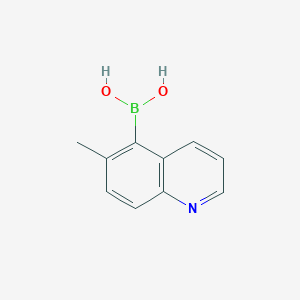
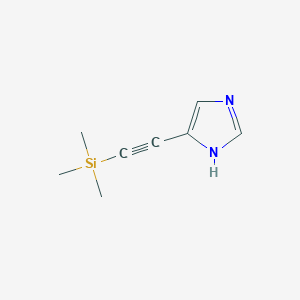
![6,7-Dihydro-5H-cyclopenta[b]pyridin-5-ol](/img/structure/B1394411.png)
![3-Oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylic acid](/img/structure/B1394412.png)
![4-[(tert-Butoxycarbonyl)amino]-2-(4-methylbenzyl)-butanoic acid](/img/structure/B1394413.png)